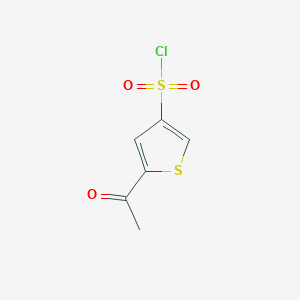
5-Acetylthiophene-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetylthiophene-3-sulfonyl chloride is an organic compound with the molecular formula C6H5ClO3S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylthiophene-3-sulfonyl chloride typically involves the sulfonylation of 5-acetylthiophene. One common method is the reaction of 5-acetylthiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the thiophene ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetylthiophene-3-sulfonyl chloride can undergo various chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under basic or neutral conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Electrophilic Substitution: Products include halogenated or nitrated derivatives of 5-acetylthiophene.
Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.
Oxidation: Products include 5-acetylthiophene-3-sulfonic acid.
Reduction: Products include 5-(1-hydroxyethyl)thiophene-3-sulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
5-Acetylthiophene-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of thiophene-based polymers and materials with electronic and optoelectronic properties.
Biological Research: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Acetylthiophene-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The acetyl group can also participate in various chemical reactions, further expanding the compound’s utility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Acetylthiophene-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.
5-Bromo-2-acetylthiophene: Contains a bromine atom instead of a sulfonyl chloride group.
5-Acetylthiophene-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
5-Acetylthiophene-3-sulfonyl chloride is unique due to the presence of both an acetyl group and a sulfonyl chloride group on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The position of the sulfonyl chloride group at the 3-position also influences the compound’s reactivity and properties, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C6H5ClO3S2 |
|---|---|
Molekulargewicht |
224.7 g/mol |
IUPAC-Name |
5-acetylthiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClO3S2/c1-4(8)6-2-5(3-11-6)12(7,9)10/h2-3H,1H3 |
InChI-Schlüssel |
APONHPQHPLQQGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CS1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


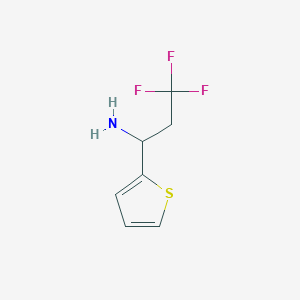


![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)
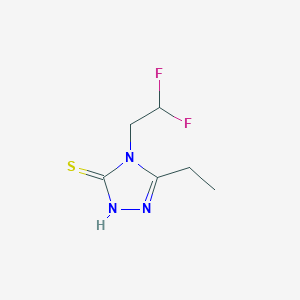
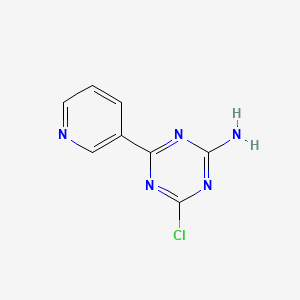
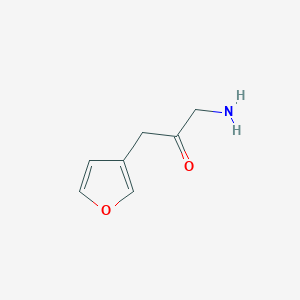

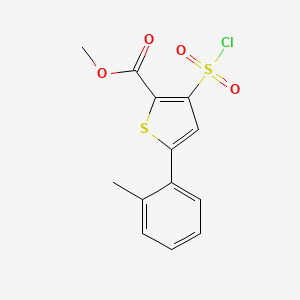
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
![3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime](/img/structure/B13154680.png)

